Absence of Cytotoxicity in Intestinal Epithelial Cells: 7-Ketostigmasterol vs. 7-Ketocholesterol
In a direct head-to-head comparison in human intestinal epithelial Caco-2 cells, 7-ketostigmasterol (7K-ST) exhibited a complete absence of cytotoxicity across the entire tested range (0–120 μM, 4–24 h incubation), as measured by MTT and neutral red uptake assays [1]. In contrast, 7-ketocholesterol (7K-CH) produced significant mitochondrial toxicity: at 120 μM after 24 h of exposure, 7K-CH caused deleterious effects on the mitochondrial compartment, and it disrupted mitochondrial membrane potential (ΔΨm) at all concentrations tested (12 h and 24 h) [1]. Furthermore, 7K-CH at 120 μM induced a decrease in RNA proportion within the G1 phase population, whereas 7K-ST did not alter cell cycle RNA distribution [1]. Notably, co-incubation of 7K-ST or unoxidized stigmasterol with 7K-CH reduced the deleterious metabolic effects of 7K-CH on mitochondrial functionality and integrity, demonstrating a cytoprotective interaction specific to 7K-ST [1].
| Evidence Dimension | Cytotoxicity in Caco-2 intestinal epithelial cells (MTT, neutral red uptake, ΔΨm, cell cycle RNA content) |
|---|---|
| Target Compound Data | 7K-ST: No cytotoxicity at 0–120 μM, 4–24 h; no ΔΨm disruption; no alteration in G1 RNA content; reduced 7K-CH toxicity in co-incubation |
| Comparator Or Baseline | 7-Ketocholesterol (7K-CH): Mitochondrial damage at 120 μM, 24 h; ΔΨm disruption at all concentrations (12/24 h); decreased G1 RNA proportion at 120 μM |
| Quantified Difference | Qualitative difference: 7K-ST zero cytotoxicity vs. 7K-CH measurable mitochondrial and cell cycle toxicity; 7K-ST actively reduced 7K-CH deleterious effects when co-incubated |
| Conditions | Caco-2 human intestinal epithelial cell line; 0–120 μM concentration range; 4–24 h incubation; MTT, neutral red uptake, ΔΨm (JC-1), and flow cytometry cell cycle assays |
Why This Matters
For investigators studying dietary oxysterol safety or intestinal barrier function, 7-ketostigmasterol serves as a non-cytotoxic phytosterol oxide control that does not confound results with mitochondrial toxicity, unlike the commonly used animal-derived comparator 7-ketocholesterol.
- [1] Alemany L, Barberá R, Alegría A, Laparra JM. Evaluation of the cytotoxic effect of 7keto-stigmasterol and 7keto-cholesterol in human intestinal (Caco-2) cells. Food and Chemical Toxicology, 2012; 50(9): 3106-3113. DOI: 10.1016/j.fct.2012.06.034. PMID: 22743248. View Source
